3-(3-Fluoro-4-methylbenzyl)pyrrolidine
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Overview
Description
3-(3-Fluoro-4-methylbenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-(3-fluoro-4-methylbenzyl) group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity. The presence of the fluoro and methyl groups on the benzyl moiety can significantly influence the compound’s chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylbenzyl)pyrrolidine typically involves the reaction of 3-(3-fluoro-4-methylbenzyl)amine with a suitable pyrrolidine precursor. One common method is the reductive amination of 3-(3-fluoro-4-methylbenzaldehyde) with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride . This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylbenzyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their corresponding saturated forms.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Sodium hydride in anhydrous tetrahydrofuran at low temperatures.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-methylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups can enhance its binding affinity and selectivity towards these targets. The pyrrolidine ring can interact with the active site of enzymes, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluoro-4-methylphenyl)pyrrolidine
- 3-(4-Fluorobenzyl)pyrrolidine
- 3-(4-Methylbenzyl)pyrrolidine
Uniqueness
3-(3-Fluoro-4-methylbenzyl)pyrrolidine is unique due to the specific substitution pattern on the benzyl group, which can significantly influence its chemical properties and biological activity. The presence of both fluoro and methyl groups can enhance its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H16FN |
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Molecular Weight |
193.26 g/mol |
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c1-9-2-3-10(7-12(9)13)6-11-4-5-14-8-11/h2-3,7,11,14H,4-6,8H2,1H3 |
InChI Key |
VXAICDZDPISTHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCNC2)F |
Origin of Product |
United States |
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